4-(2-Propylpyrrolidin-1-yl)piperidine
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Overview
Description
4-(2-Propylpyrrolidin-1-yl)piperidine is a compound that features a piperidine ring substituted with a 2-propylpyrrolidine moiety. Piperidine and pyrrolidine are both nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities . The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of appropriate precursors under acidic or basic conditions . For instance, a multi-component reaction involving an aromatic amine, alkyl acetoacetate, and a catalyst can be used to form the piperidine ring .
Industrial Production Methods: Industrial production of piperidine derivatives often involves scalable and cost-effective methods such as continuous flow reactions and microwave-assisted synthesis . These methods ensure high yields and purity of the final product, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Propylpyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of N-oxides or carbonyl-containing derivatives.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-(2-Propylpyrrolidin-1-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various pharmacological properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4-(2-Propylpyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may activate signaling pathways like NF-κB or PI3K/Akt, which are involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring with similar biological activities.
Piperidine: A six-membered nitrogen-containing ring widely used in medicinal chemistry.
Piperine: An alkaloid with a piperidine moiety known for its antioxidant and anticancer properties.
Uniqueness: 4-(2-Propylpyrrolidin-1-yl)piperidine stands out due to its unique combination of a piperidine ring and a 2-propylpyrrolidine group, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C12H24N2 |
---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
4-(2-propylpyrrolidin-1-yl)piperidine |
InChI |
InChI=1S/C12H24N2/c1-2-4-11-5-3-10-14(11)12-6-8-13-9-7-12/h11-13H,2-10H2,1H3 |
InChI Key |
RUHYPPCIJVDZAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCCN1C2CCNCC2 |
Origin of Product |
United States |
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